

TM5275 sodium chemical structure and properties

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Compound of Interest

Compound Name: TM5275 sodium

Cat. No.: B10764139

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An In-depth Technical Guide to **TM5275 Sodium**: A PAI-1 Inhibitor

Introduction

TM5275 sodium is an orally bioavailable, small-molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1)[1][2]. PAI-1 is a key regulator of the fibrinolytic system and is implicated in a variety of pathophysiological processes, including thrombosis, fibrosis, and cancer[3][4]. Elevated PAI-1 levels are often associated with poor clinical outcomes in various diseases, making it a compelling therapeutic target. TM5275 has demonstrated significant antithrombotic and anti-fibrotic activity in preclinical models and is a subject of interest for its potential therapeutic applications. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to **TM5275 sodium**.

Chemical Structure and Physicochemical Properties

TM5275 is a carboxylic acid-derived compound, and its sodium salt enhances its solubility and oral absorption.

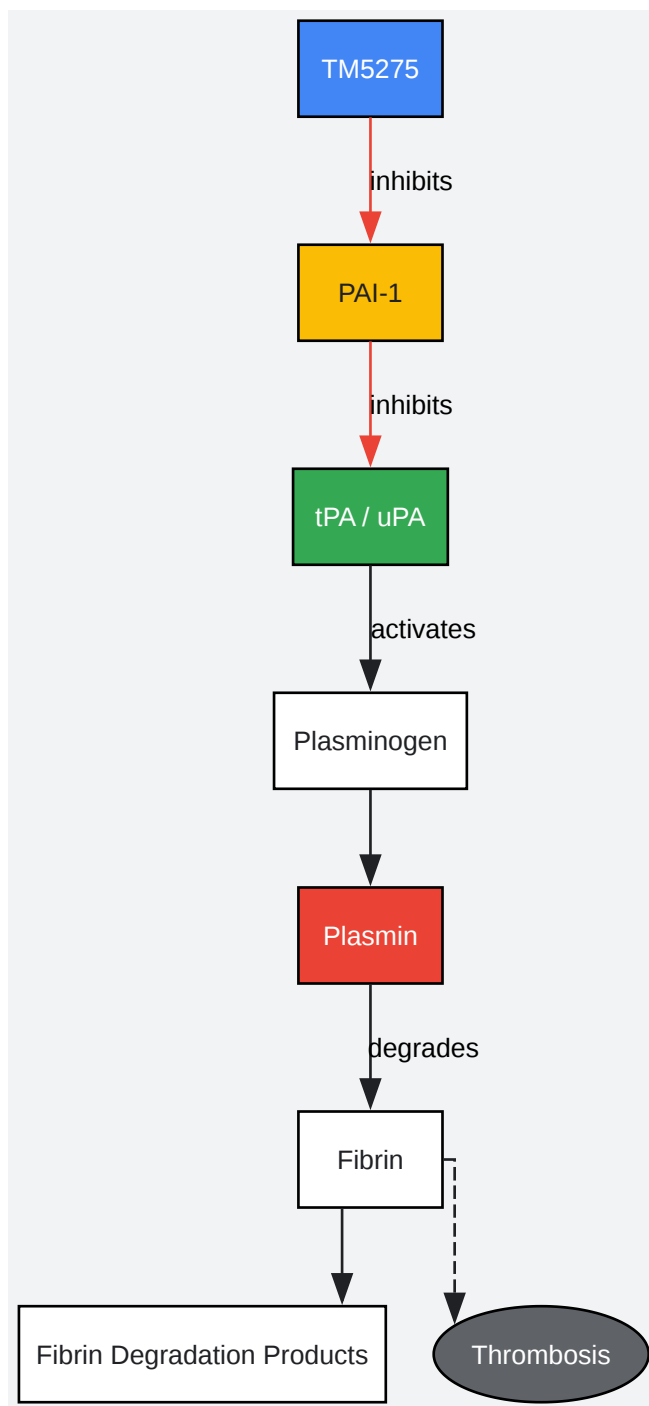
Table 1: Chemical and Physical Properties of **TM5275 Sodium**

Property	Value	Reference
IUPAC Name	5-Chloro-2-[[2-[2-[4-(Diphenylmethyl)-1-piperazinyl]-2-oxoethoxy]acetyl]amino]benzoic acid sodium salt	
CAS Number	1103926-82-4	
Molecular Formula	C ₂₈ H ₂₇ ClN ₃ NaO ₅	
Molecular Weight	543.97 g/mol	
Purity	≥95% - 99.57%	
Solubility	Soluble in DMSO (up to 100 mM)	
Appearance	Crystalline solid	

Mechanism of Action

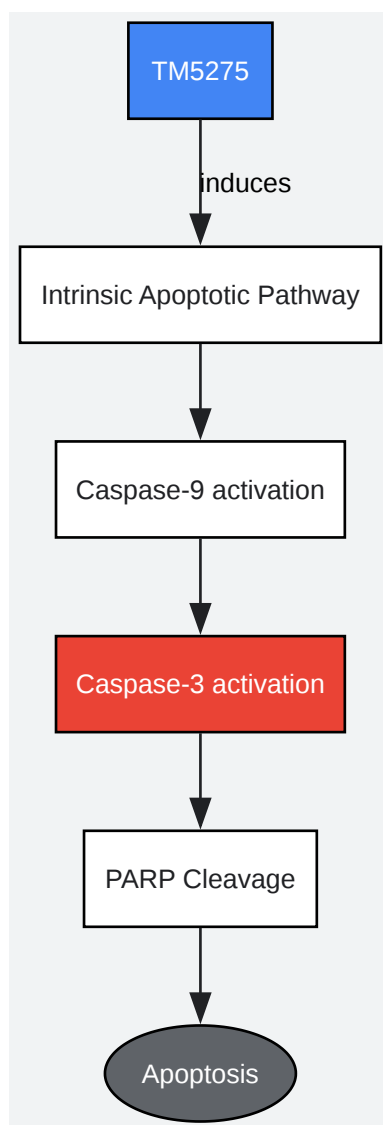
TM5275 is a selective inhibitor of PAI-1, with an IC₅₀ of 6.95 μM in a cell-free assay. Docking studies have shown that TM5275 binds to the strand 4 of the A β-sheet (s4A) position of PAI-1. By inhibiting PAI-1, TM5275 prevents the formation of inactive complexes with tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA). This leads to an increase in the activity of these plasminogen activators, resulting in enhanced conversion of plasminogen to plasmin. Plasmin, in turn, promotes the degradation of fibrin clots, contributing to the antithrombotic effects of TM5275.

Beyond its role in fibrinolysis, TM5275 has been shown to induce apoptosis in cancer cells through the intrinsic pathway. This involves the activation of caspase-9 and caspase-3, leading to downstream events like PARP cleavage. Furthermore, TM5275 exhibits anti-fibrotic properties by suppressing the proliferation and fibrogenic activity of hepatic stellate cells (HSCs). This is achieved, at least in part, by inhibiting the TGF-β1-stimulated phosphorylation of AKT.



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Diagram 1: Mechanism of Antithrombotic Action of TM5275. Max Width: 760px.



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Diagram 2: TM5275-Induced Intrinsic Apoptosis Pathway. Max Width: 760px.

Pharmacological Properties and Preclinical Data

TM5275 has been evaluated in various in vitro and in vivo models, demonstrating its potential as a therapeutic agent.

In Vitro Efficacy

Table 2: In Vitro Activity of TM5275

Assay	Cell Line	Endpoint	Result	Reference
PAI-1 Inhibition	Cell-free	IC ₅₀	6.95 µM	
Cell Viability	Various human cancer cell lines	IC ₅₀	9.7 - 60.3 µM	
Apoptosis Induction	HT1080, HCT116	Caspase 3/7 activity	Dose-dependent increase	
Endothelial Cell Branching	HUVEC	Branching morphogenesis	Inhibition	
HSC Proliferation	HSC-T6	Cell proliferation	Suppression of PAI-1 and TGF-β1 stimulated proliferation	
Fibrinolysis	Vascular Endothelial Cells	Fibrin clot dissolution	Enhanced	

In Vivo Efficacy

Table 3: In Vivo Activity of TM5275

Animal Model	Study	Dosing	Key Findings	Reference
Rat Thrombosis Model	Arteriovenous shunt	10 and 50 mg/kg, p.o.	Significantly lower blood clot weights	
Rat Thrombosis Model	Ferric chloride-induced	1 and 3 mg/kg, p.o.	Increased time to primary occlusion	
Non-human Primate Thrombosis Model	Photochemical-induced	10 mg/kg, p.o.	Increased time to primary occlusion	
Rat Liver Fibrosis Models	CDAA-fed and PS-mediated	Not specified	Ameliorated the development of hepatic fibrosis	
Mouse Intestinal Fibrosis Model	TNBS-induced	50 mg/kg, p.o.	Decreased collagen deposition	
Mouse Lung Fibrosis Model	TGF- β 1-induced	Not specified	Attenuated pulmonary fibrosis	

Pharmacokinetics

In rats, a 10 mg/kg oral dose of TM5275 resulted in a peak plasma concentration of 17.5 ± 5.2 μ M. TM5275 exhibits a favorable pharmacokinetic profile and low toxicity in mice and rats.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize TM5275.

Caspase 3/7 Activity Assay

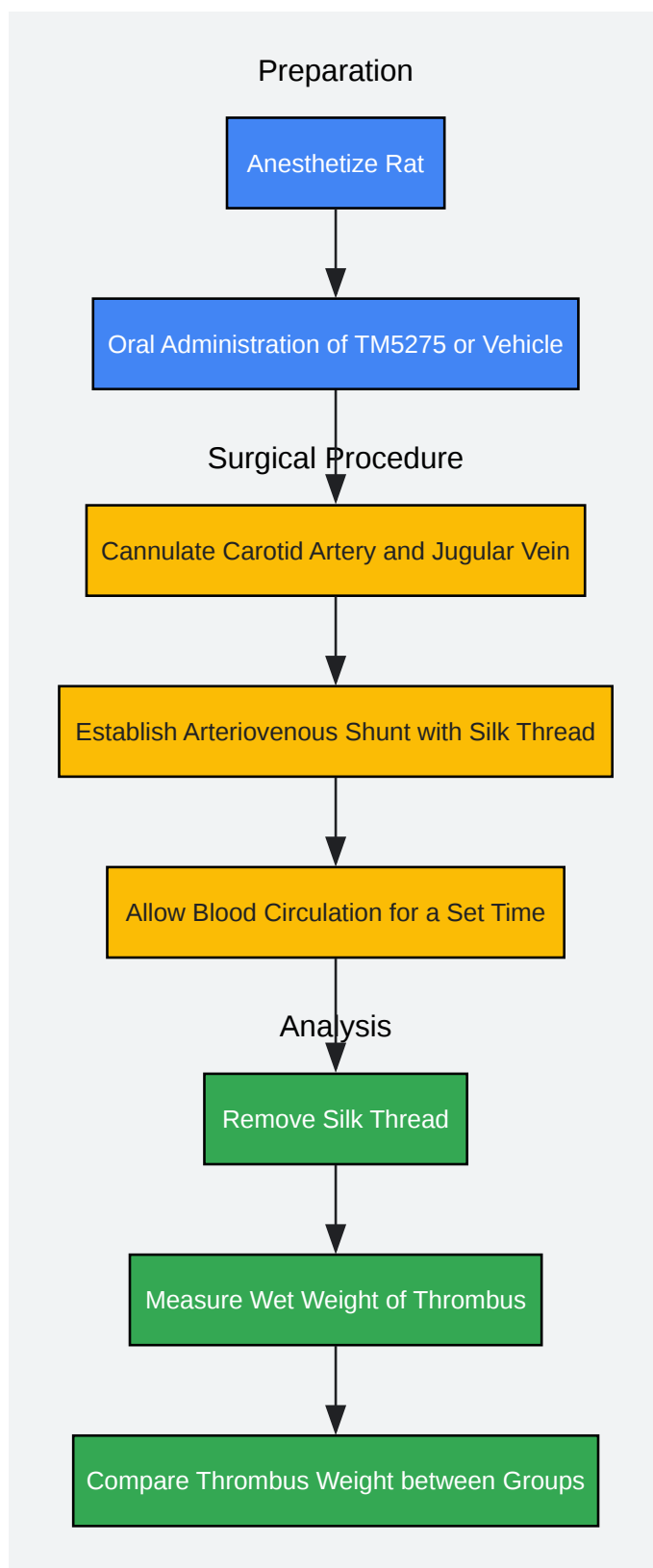
This assay is used to quantify the induction of apoptosis.

- **Cell Seeding:** Cancer cells (e.g., HT1080, HCT116) are seeded in multi-well plates and allowed to adhere.
- **Treatment:** Cells are treated with increasing concentrations of TM5275 or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).
- **Lysis and Reagent Addition:** A luminogenic substrate for caspase-3 and -7 is added to the cell lysates.
- **Measurement:** The luminescence, which is proportional to caspase activity, is measured using a luminometer.
- **Data Analysis:** Results are typically expressed as a fold change in activity compared to the vehicle-treated control cells.

In Vivo Thrombosis Model (Rat Arteriovenous Shunt)

This model assesses the antithrombotic efficacy of a compound.

- **Animal Preparation:** Anesthetized rats are used. The carotid artery and jugular vein are exposed and cannulated.
- **Shunt Creation:** An arteriovenous shunt containing a silk thread is established between the artery and the vein.
- **Compound Administration:** TM5275 (e.g., 10 and 50 mg/kg) or vehicle is administered orally prior to the procedure.
- **Thrombus Formation:** Blood is allowed to circulate through the shunt for a defined period, allowing a thrombus to form on the silk thread.
- **Thrombus Measurement:** The silk thread is removed, and the wet weight of the thrombus is determined.
- **Data Analysis:** The thrombus weight in the TM5275-treated group is compared to that of the vehicle-treated group.



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Diagram 3: Workflow for the Rat Arteriovenous Shunt Thrombosis Model. Max Width: 760px.

Clinical Development

TM5275 is considered a second-generation PAI-1 inhibitor, developed to improve upon the properties of earlier compounds. While preclinical data are promising, another PAI-1 inhibitor, TM5614, has progressed further into clinical trials for various indications. The clinical development status of TM5275 is not as advanced, and further studies are needed to establish its safety and efficacy in humans.

Conclusion

TM5275 sodium is a potent and selective PAI-1 inhibitor with significant antithrombotic and anti-fibrotic effects demonstrated in a range of preclinical models. Its mechanism of action is well-characterized, involving the enhancement of fibrinolysis and the induction of apoptosis in pathological cell types. The favorable pharmacokinetic profile and oral bioavailability of TM5275 make it an attractive candidate for further investigation. While clinical data are currently limited, the robust preclinical evidence suggests that TM5275 holds therapeutic promise for diseases characterized by elevated PAI-1 levels, such as thrombosis, fibrosis, and certain cancers.

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